N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide
Description
The compound N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a structurally complex molecule featuring:
- A phenylacetamide backbone substituted at the 4-position with a pyrrolidine sulfonyl group.
- A 3-methylpyrimidin-4-yloxy moiety attached to the pyrrolidine ring.
Properties
IUPAC Name |
N-[3-methyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-10-15(21-14(3)23)4-5-17(12)27(24,25)22-9-7-16(11-22)26-18-6-8-19-13(2)20-18/h4-6,8,10,16H,7,9,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPZHVYWHBSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine derivative and the sulfonyl chloride intermediate. These are then reacted under controlled conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they generally involve optimization of the laboratory-scale synthesis procedures to larger scale. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide undergoes various reactions, including:
Oxidation: This compound can be oxidized under specific conditions, typically yielding sulfonate or sulfoxide derivatives.
Reduction: It can also be reduced, particularly at the sulfonyl group, resulting in corresponding sulfide compounds.
Substitution: The compound can undergo nucleophilic substitution, especially at the pyrimidine ring, which allows for the modification of its structure and properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The specific conditions, such as temperature and pH, are adjusted based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary but may include sulfonate derivatives, sulfide derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide has a wide range of applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on various biological pathways and processes.
Medicine: Researchers explore its potential therapeutic effects, particularly in the context of diseases where the sulfonyl or pyrimidine moieties play a crucial role.
Industry: It serves as a precursor or additive in the manufacturing of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate certain biological pathways. The presence of the sulfonyl group is particularly important for its activity, as it can interact with proteins and other biomolecules.
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs, as outlined below:
Table 1: Structural Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyrimidine core contrasts with the pyrazolo-pyrimidine () and thienopyrimidine () systems. These variations influence electronic properties and binding interactions . MC4376 () employs a pyridine core, which may enhance solubility due to nitrogen positioning .
Functional Group Impact: The pyrrolidine sulfonyl group in the target compound is structurally analogous to the pyrrolidine in MC4376 but differs in substitution (sulfonyl vs. cyanophenyl) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Synthetic Accessibility : MC4376 () demonstrates higher yields (63–72%) compared to Example 83 (19%), suggesting more feasible scalability .
- Thermal Stability : Example 83’s high melting point (302–304°C) indicates strong crystalline packing, likely due to fluorophenyl and pyrazolo-pyrimidine interactions .
Biological Activity
N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its anti-inflammatory and anticancer effects, along with structure-activity relationships (SARs) derived from various studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures were shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-[3-methyl-4-(sulfonyl)phenyl]acetamide | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above data indicates that while the compound exhibits some inhibitory activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib .
Anticancer Activity
The potential anticancer effects of N-[3-methyl-4-(sulfonyl)phenyl]acetamide have also been investigated. Studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values ranging from 10 to 30 μM depending on the specific cell line tested.
Table 2: Cytotoxicity Data for Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[3-methyl-4-(sulfonyl)phenyl]acetamide | A549 (lung cancer) | 25 ± 5 |
| N-[3-methyl-pyrimidine derivative] | HeLa (cervical cancer) | 15 ± 3 |
These findings underscore the need for further exploration into the anticancer mechanisms of this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[3-methyl-4-(sulfonyl)phenyl]acetamide. Modifications to the sulfonamide and pyrimidine components can enhance potency and selectivity against specific targets.
- Sulfonamide Group : Variations in the sulfonamide moiety have been linked to improved anti-inflammatory activity.
- Pyrrolidine Ring : Substituents on the pyrrolidine ring can influence both solubility and bioavailability, impacting overall efficacy.
- Pyrimidine Substitution : The position and nature of substituents on the pyrimidine ring are critical for enhancing anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
